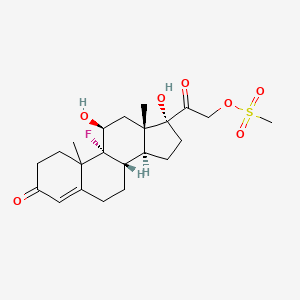
21-Methanesulfonate 9alpha-Fluorohydrocortisone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Methanesulfonate 9alpha-Fluorohydrocortisone is a synthetic corticosteroid compound. It is structurally related to fludrocortisone, a well-known mineralocorticoid used in the treatment of adrenocortical insufficiency and salt-losing adrenogenital syndrome . This compound is characterized by the presence of a methanesulfonate group and a fluorine atom at the 9alpha position, which significantly enhances its biological activity.
Preparation Methods
The synthesis of 21-Methanesulfonate 9alpha-Fluorohydrocortisone involves several steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the Fluorine Atom: This is typically achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methanesulfonate Group Addition: Methanesulfonic acid (MSA) is used to introduce the methanesulfonate group.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using advanced techniques like continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
21-Methanesulfonate 9alpha-Fluorohydrocortisone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
21-Methanesulfonate 9alpha-Fluorohydrocortisone has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology research.
Medicine: It is investigated for its therapeutic potential in treating conditions related to adrenal insufficiency and other hormonal imbalances.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 21-Methanesulfonate 9alpha-Fluorohydrocortisone involves its interaction with mineralocorticoid receptors in the body. The fluorine atom at the 9alpha position enhances its binding affinity to these receptors, leading to increased sodium retention and potassium excretion. This results in the regulation of electrolyte balance and blood pressure . The methanesulfonate group may also play a role in modulating the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
21-Methanesulfonate 9alpha-Fluorohydrocortisone can be compared with other similar compounds, such as:
Fludrocortisone: A synthetic mineralocorticoid with similar therapeutic uses but lacking the methanesulfonate group.
Hydrocortisone: A corticosteroid with broader anti-inflammatory effects but lower mineralocorticoid activity.
Prednisolone: Another corticosteroid with potent anti-inflammatory properties but different receptor binding profiles.
The uniqueness of this compound lies in its enhanced mineralocorticoid activity due to the presence of both the fluorine atom and the methanesulfonate group, making it a valuable compound for specific therapeutic applications .
Properties
Molecular Formula |
C22H31FO7S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[2-[(8S,9R,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C22H31FO7S/c1-19-8-6-14(24)10-13(19)4-5-16-15-7-9-21(27,18(26)12-30-31(3,28)29)20(15,2)11-17(25)22(16,19)23/h10,15-17,25,27H,4-9,11-12H2,1-3H3/t15-,16-,17-,19?,20-,21-,22-/m0/s1 |
InChI Key |
JIVIIFWTEUUGLE-GMGVFCHCSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)CCC43C)F)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
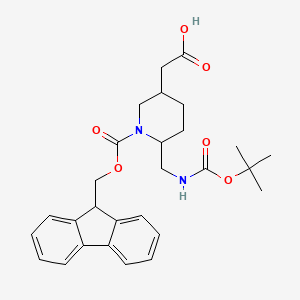
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)


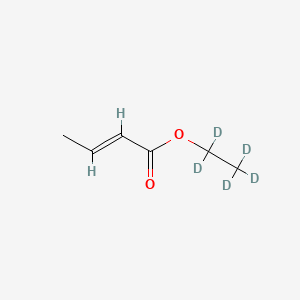
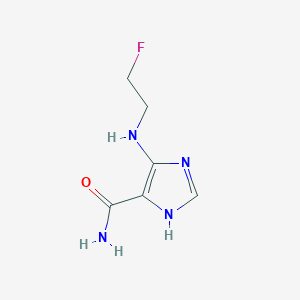
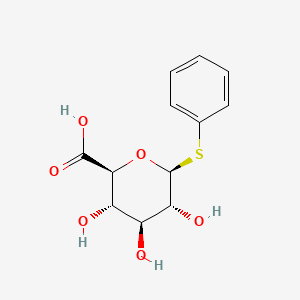
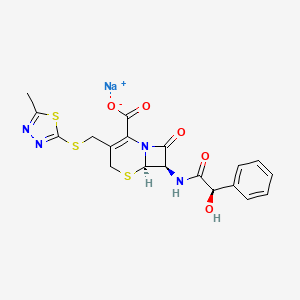
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
